molecular formula C9H13N3O2 B2487373 N,N-diethyl-5-nitropyridin-2-amine CAS No. 20168-70-1

N,N-diethyl-5-nitropyridin-2-amine

Cat. No.: B2487373
CAS No.: 20168-70-1
M. Wt: 195.222
InChI Key: IEVOYBLZTDQXSO-UHFFFAOYSA-N
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Description

N,N-diethyl-5-nitropyridin-2-amine: is an organic compound with the molecular formula C9H13N3O2 It is a derivative of pyridine, characterized by the presence of diethylamino and nitro functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-5-nitropyridin-2-amine typically involves the nitration of 2-amino-5-diethylaminopyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diethyl-5-nitropyridin-2-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as iron powder and hydrochloric acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: N,N-diethyl-5-aminopyridin-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the diethylamino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N,N-dimethyl-5-nitropyridin-2-amine: Similar structure but with methyl groups instead of ethyl groups.

    2-amino-5-nitropyridine: Lacks the diethylamino group, making it less hydrophobic.

    5-nitro-2-pyridinol: Contains a hydroxyl group instead of an amino group.

Uniqueness: N,N-diethyl-5-nitropyridin-2-amine is unique due to the presence of both diethylamino and nitro groups, which confer distinct chemical reactivity and biological activity. The diethylamino group increases its lipophilicity, potentially enhancing its ability to cross biological membranes and interact with hydrophobic pockets in proteins.

Properties

IUPAC Name

N,N-diethyl-5-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-11(4-2)9-6-5-8(7-10-9)12(13)14/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVOYBLZTDQXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

The pyridine derivative of the present invention is represented by the general formula A or B. For example, 50 g of 2-chloro--5-nitropyridine and 150 ml of diethylamine were placed in a sealed tube and heated at 120° C. for 7 hr. Pure water was added to the precipitated crystal, and the crystal was collected by filtration and recrystallized from 300 ml of methanol to give 53 g of 2-diethylamino-5-nitropyridine (yield: 86%, melting point: 75° to 76° C.).
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Synthesis routes and methods III

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Following Intermediate Method 5, the reaction of 2-chloro-5-nitropyridine, (XXII) with diethylamine produces 2-diethylamino-5-nitropyridine, (XXII). The reduction of this compound (XXII) with iron powder in aqueous hydrochloric acid and ethanol yields 5-amino-2-diethylaminopyridine, (XXIII).
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Synthesis routes and methods IV

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A stirred mixture of 27.6 g (0.174 mole) of 2-chloro-5-nitropyridine in 500 ml of diethylamine was heated at reflux for two days. The excess diethylamine was removed by distillation under reduced pressure, leaving a residue. This residue was dissolved in methylene chloride, and the organic solution was washed with an aqueous, 10% sodium hydroxide solution. The washed organic phase was dried over anhydrous magnesium sulfate and was filtered. The filtrate was evaporated under reduced pressure to yield 33.2 g of 2-diethylamino-5-nitropyridine as a solid. The nmr spectrum was consistent with the proposed structure.
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